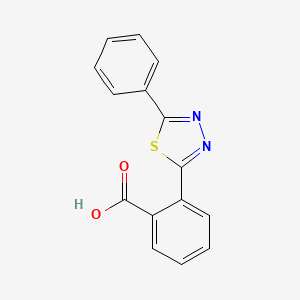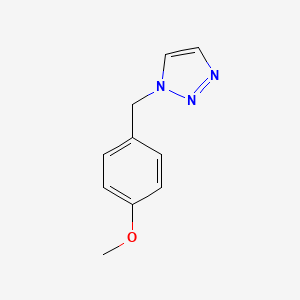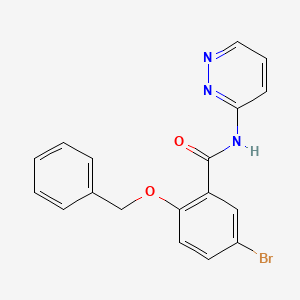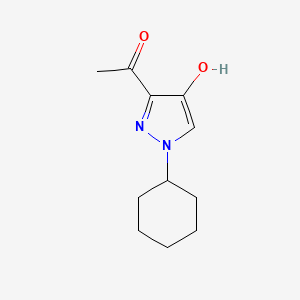
1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a hydroxy group at the 4-position and a cyclohexyl group at the 1-position of the pyrazole ring, with an ethanone group attached at the 3-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one can be achieved through various synthetic routes. One common method involves the acylation of hydrazines with appropriate acylating agents, followed by cyclization. For instance, the acylation of cyclohexylhydrazine with an acylating agent such as acetyl chloride can be followed by cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrazoles depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyrazole ring play crucial roles in its binding to enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Similar structure with a methyl group instead of a cyclohexyl group.
1-(1H-pyrazol-4-yl)ethanone: Lacks the hydroxy and cyclohexyl groups, making it a simpler analog.
Uniqueness
1-(1-Cyclohexyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one is unique due to the presence of both the hydroxy and cyclohexyl groups, which can significantly influence its chemical reactivity and biological activity compared to its simpler analogs .
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
1-(1-cyclohexyl-4-hydroxypyrazol-3-yl)ethanone |
InChI |
InChI=1S/C11H16N2O2/c1-8(14)11-10(15)7-13(12-11)9-5-3-2-4-6-9/h7,9,15H,2-6H2,1H3 |
InChI-Schlüssel |
KUKDEWNJMSERIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NN(C=C1O)C2CCCCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
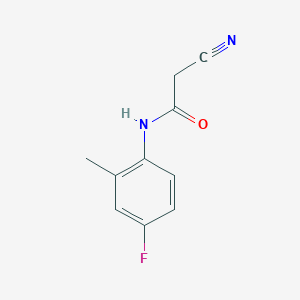
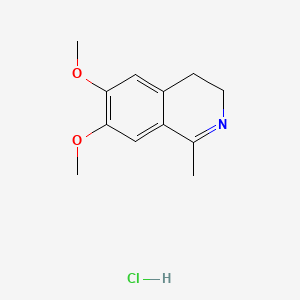
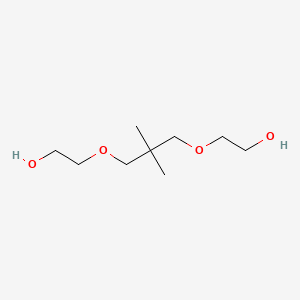
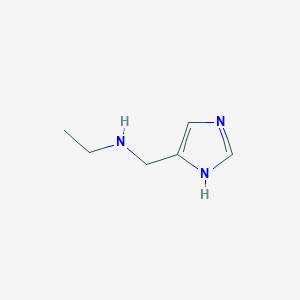
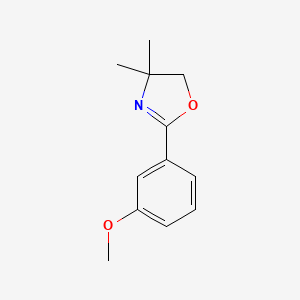
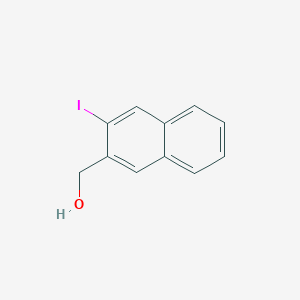
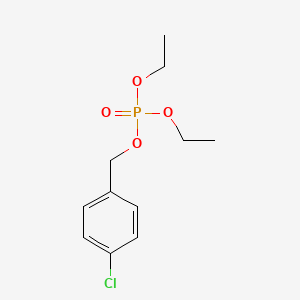
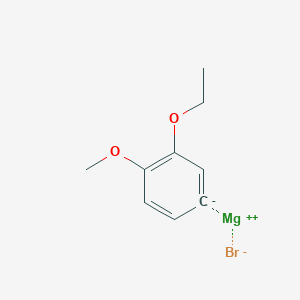

![N-[(Oxolan-2-yl)methylidene]hydroxylamine](/img/structure/B8686861.png)
